4,5-Difluoro-2-(hydroxymethyl)phenol

Catalog No.
S8245437
CAS No.
M.F
C7H6F2O2
M. Wt
160.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,5-Difluoro-2-(hydroxymethyl)phenol

Product Name

4,5-Difluoro-2-(hydroxymethyl)phenol

IUPAC Name

4,5-difluoro-2-(hydroxymethyl)phenol

Molecular Formula

C7H6F2O2

Molecular Weight

160.12 g/mol

InChI

InChI=1S/C7H6F2O2/c8-5-1-4(3-10)7(11)2-6(5)9/h1-2,10-11H,3H2

InChI Key

MRPUOBGAKJEDBU-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1F)F)O)CO

Canonical SMILES

C1=C(C(=CC(=C1F)F)O)CO

4,5-Difluoro-2-(hydroxymethyl)phenol is an aromatic compound characterized by the presence of two fluorine atoms and a hydroxymethyl group attached to a phenolic ring. Its chemical structure can be represented as C8_8H8_8F2_2O, indicating a molecular weight of approximately 178.15 g/mol. This compound exhibits unique properties due to the electronegative fluorine atoms, which influence its reactivity and biological activity.

  • Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The compound can be reduced to remove the hydroxymethyl group, yielding a difluorophenol derivative. Common reducing agents include lithium aluminum hydride or sodium borohydride.
  • Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions, where nucleophiles such as amines or thiols are introduced in the presence of a base.

The biological activity of 4,5-Difluoro-2-(hydroxymethyl)phenol is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The presence of fluorine enhances the compound's binding affinity and selectivity for specific biological targets. Additionally, the hydroxymethyl group can participate in hydrogen bonding, further influencing its biological interactions.

The synthesis of 4,5-Difluoro-2-(hydroxymethyl)phenol typically involves two main steps:

  • Fluorination: Fluorine atoms are introduced onto the phenolic ring using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
  • Hydroxymethylation: The hydroxymethyl group is added through a hydroxymethylation reaction using formaldehyde in the presence of a base like sodium hydroxide .

In industrial settings, these processes may be optimized for high yield and purity through continuous flow reactors and advanced purification techniques.

4,5-Difluoro-2-(hydroxymethyl)phenol has several applications in various fields:

  • Pharmaceuticals: Due to its unique chemical properties, it is explored for potential therapeutic applications.
  • Chemical Intermediates: It serves as an intermediate in the synthesis of more complex organic compounds.
  • Research: This compound is utilized in studies related to chemical reactivity and biological interactions due to its distinctive structure.

Research indicates that 4,5-Difluoro-2-(hydroxymethyl)phenol interacts with specific enzymes and receptors, potentially influencing various biochemical pathways. The fluorine atoms enhance its metabolic stability and resistance to degradation, making it an attractive candidate for further pharmacological studies.

Several compounds share structural similarities with 4,5-Difluoro-2-(hydroxymethyl)phenol:

Compound NameKey Features
2,6-DifluorophenolLacks the hydroxymethyl group; less versatile in reactions.
4-HydroxymethylphenolLacks fluorine atoms; different chemical properties.
2,6-Dichloro-4-(hydroxymethyl)phenolContains chlorine instead of fluorine; different electronic effects.
2,3-Difluoro-5-(hydroxymethyl)phenolSimilar structure but different positioning of functional groups.

Uniqueness

The uniqueness of 4,5-Difluoro-2-(hydroxymethyl)phenol lies in its combination of both fluorine atoms and a hydroxymethyl group. This combination imparts distinct chemical properties such as increased acidity and enhanced reactivity in nucleophilic substitution reactions. Furthermore, the stability conferred by the fluorine atoms makes it valuable in pharmaceutical research .

XLogP3

1.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

160.03358575 g/mol

Monoisotopic Mass

160.03358575 g/mol

Heavy Atom Count

11

Dates

Last modified: 01-05-2024

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